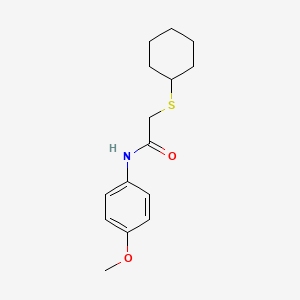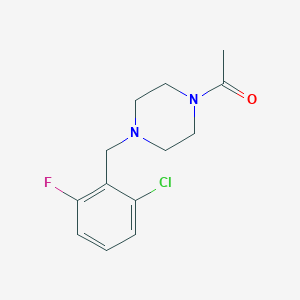![molecular formula C17H12F3NO3 B5631578 3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5631578.png)
3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acrylamide compounds often involves the addition of specific groups to acrylamide precursors through various chemical reactions. For instance, the addition of benzodioxan-yl and phenyl groups to acrylamide through reactions such as Claisen-Schmidt condensation can lead to the formation of compounds with complex heterocycles, including benzodioxane, triazole, and oxadiazole structures (Vardanyan et al., 2021). These methodologies can be adapted for the synthesis of 3-(1,3-Benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial for understanding their chemical behavior and potential applications. Studies involving X-ray diffraction and NMR spectroscopy provide detailed insights into the arrangement of atoms within these molecules, revealing planar structures and the dihedral angles between different moieties (Hu et al., 2007). These structural features play a significant role in the physical and chemical properties of the compounds.
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, such as radical polymerization, which can be controlled through reversible addition−fragmentation chain transfer (RAFT) polymerization to produce polymers with desired molecular weights and properties (Mori et al., 2005). The functional groups present in these molecules, including the benzodioxole and trifluoromethyl groups, influence their reactivity and interaction with other chemical entities.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility in various solvents, are influenced by their molecular structure. For example, the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol-ethanol solutions has been studied to understand the solid-liquid equilibrium essential for industrial applications (Yao et al., 2010). Such data are critical for the design of processes involving these compounds.
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including their reactivity and interaction with other molecules, are key to their potential applications. Investigations into their radical polymerization behavior, copolymerization parameters, and interactions with biological molecules provide insights into their versatility and utility in various fields (Fleischmann & Ritter, 2013). Understanding these properties is essential for harnessing the full potential of these compounds.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-2-1-3-13(9-12)21-16(22)7-5-11-4-6-14-15(8-11)24-10-23-14/h1-9H,10H2,(H,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHLBFZNQRKTO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631503.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)
![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)
![(3aR*,9bR*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5631555.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)
![5-acetyl-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5631589.png)
![4-(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B5631590.png)
